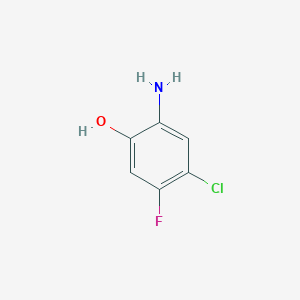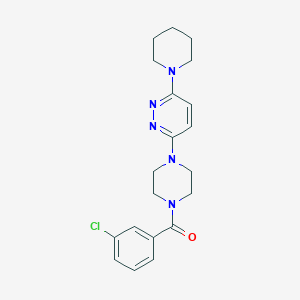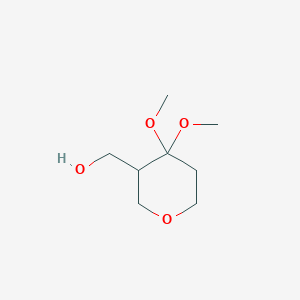
(4,4-Dimethoxyoxan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,4-Dimethoxyoxan-3-yl)methanol” is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.212 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(4,4-Dimethoxyoxan-3-yl)methanol” is represented by the formula C8H16O4 . The InChI key for this compound is WGMZWYJEYCNCKJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4,4-Dimethoxyoxan-3-yl)methanol” is stored at a temperature of 4 degrees Celsius . and is in the form of oil .Aplicaciones Científicas De Investigación
Bidentate Chelation-Controlled Asymmetric Synthesis
(Junyang Jung, H. Ho, & Hee-doo Kim, 2000) reported the use of a similar compound for the asymmetric synthesis of α-hydroxy esters, demonstrating the potential of dimethoxyoxan derivatives in enhancing stereochemical control in organic synthesis.
Synthetic Methods and Green Chemistry
(Xiaoyun Hu & Zixing Shan, 2020) highlighted the role of methanol in the synthesis of complex organic molecules, emphasizing the importance of green chemistry principles in the development of new synthetic methods.
Glycerol Conversion to Novel Platform Chemicals
(J. Deutsch, Andreas Martin, & H. Lieske, 2007) explored the acid-catalyzed condensation of glycerol with dimethyl acetals, including derivatives of dimethoxyoxan, to create potential platform chemicals for further chemical transformations.
Catalytic Activity in Dimethyl Carbonate Synthesis
(Kazufumi Kohno et al., 2008) demonstrated the catalytic activity of complexes formed with methanol in the synthesis of dimethyl carbonate, a key industrial compound, underlining the utility of methanol derivatives in catalysis.
Methanol Oxidation to Dimethoxymethane
(Yuchuan Fu & Jianyi Shen, 2007) investigated the selective oxidation of methanol to dimethoxymethane over catalysts, showcasing the potential of methanol and its derivatives in the production of valuable industrial chemicals.
Propiedades
IUPAC Name |
(4,4-dimethoxyoxan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-8(11-2)3-4-12-6-7(8)5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZWYJEYCNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)
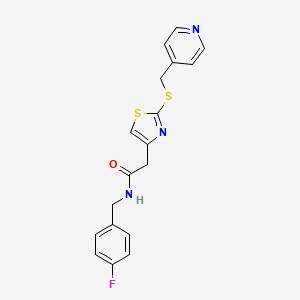
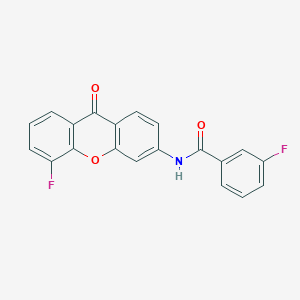
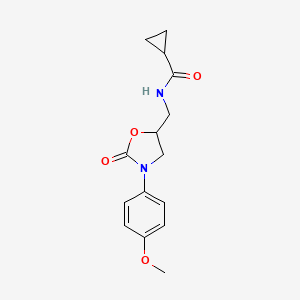
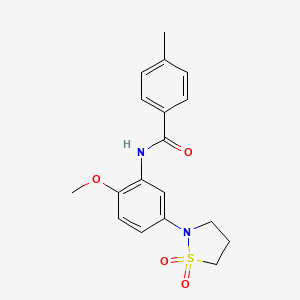
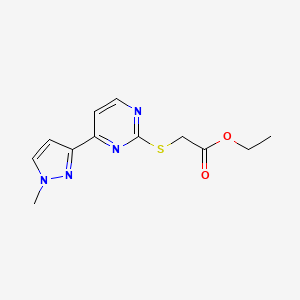

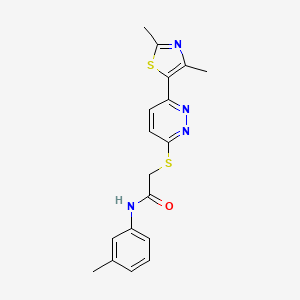
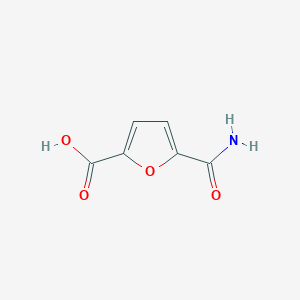
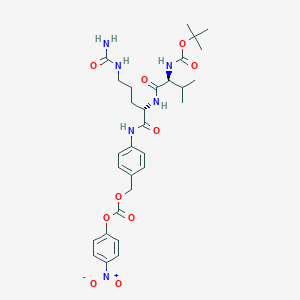
![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)
